N~1~,N~1~-dimethyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide
Overview
Description
N~1~,N~1~-dimethyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide is a useful research compound. Its molecular formula is C17H25N3O2 and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound N~1~,N~1~-dimethyl-N~3~-(4-methylbenzyl)-1,3-piperidinedicarboxamide is 303.19467705 g/mol and the complexity rating of the compound is 389. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Effects and Toxicology
Research on derivatives of acetamide and formamide, including mono and dimethyl derivatives, sheds light on the biological consequences of exposure to these chemicals. Studies highlight their continued commercial importance and the diverse biological responses they elicit, varying both qualitatively and quantitatively among different chemicals. This area of research is crucial for understanding the usage or proposed usage of such compounds, including N1,N1-dimethyl-N3-(4-methylbenzyl)-1,3-piperidinedicarboxamide, especially in relation to human exposure and environmental toxicology (Kennedy, 2001).
Environmental Applications and Nitrosamine Formation
Investigations into the occurrence of nitroso compounds in fungi-contaminated foods offer insights into environmental applications and risks associated with nitrosamine formation. This research is pertinent to understanding how compounds like N1,N1-dimethyl-N3-(4-methylbenzyl)-1,3-piperidinedicarboxamide might interact in natural or contaminated environments to form potentially carcinogenic nitrosamines, emphasizing the need for careful monitoring and management of such compounds in food and environmental contexts (Li, Ji, & Cheng, 1986).
Pharmacology and Drug Development
The chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists have been explored, highlighting the potential of N-substituted benzamides and acetamides in drug development. This research underscores the significance of structural modifications, like those seen in N1,N1-dimethyl-N3-(4-methylbenzyl)-1,3-piperidinedicarboxamide, for achieving desired pharmacological effects and addressing the emergence of substances of abuse in the illicit drug market (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Nanofiltration Membrane Technology
Recent advances in nanofiltration (NF) membranes, particularly those featuring a crumpled polyamide layer, demonstrate the application potential of piperazine-based NF membranes in environmental technology. Such research is pivotal for the development of high-performance NF membranes, possibly utilizing or being inspired by the structural characteristics of compounds like N1,N1-dimethyl-N3-(4-methylbenzyl)-1,3-piperidinedicarboxamide, for water treatment, purification, and reuse (Shao et al., 2022).
Properties
IUPAC Name |
1-N,1-N-dimethyl-3-N-[(4-methylphenyl)methyl]piperidine-1,3-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-13-6-8-14(9-7-13)11-18-16(21)15-5-4-10-20(12-15)17(22)19(2)3/h6-9,15H,4-5,10-12H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSFHITRDLYNBIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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